N-decyl-4-hydroxynonanamide
Description
N-decyl-4-hydroxynonanamide (CAS 5114-95-4) is a hydroxylated fatty acid amide with the molecular formula C₁₉H₃₉NO₂ and a molecular weight of 313.52 g/mol . Structurally, it consists of a decyl chain (C₁₀H₂₁) linked via an amide bond to a 4-hydroxynonanoic acid moiety. The compound features a hydroxyl group at the fourth carbon of the nonanamide chain and an amide functional group, enabling both hydrogen bonding and hydrophobic interactions. Key physicochemical properties include:
- Boiling point: 473.7°C
- Density: 0.906 g/cm³
- LogP (XLogP3): 6.0 (indicating high lipophilicity)
- Topological polar surface area (TPSA): 49.3 Ų (moderate polarity) .
Its undefined stereocenter at the hydroxyl-bearing carbon introduces variability in isomerism, which may influence crystallinity and biological activity .
Properties
CAS No. |
5114-95-4 |
|---|---|
Molecular Formula |
C19H39NO2 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
N-decyl-4-hydroxynonanamide |
InChI |
InChI=1S/C19H39NO2/c1-3-5-7-8-9-10-11-13-17-20-19(22)16-15-18(21)14-12-6-4-2/h18,21H,3-17H2,1-2H3,(H,20,22) |
InChI Key |
URWKRMHRSZZFEE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCNC(=O)CCC(CCCCC)O |
Canonical SMILES |
CCCCCCCCCCNC(=O)CCC(CCCCC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-decyl-4-hydroxynonanamide with five related hydroxylated amides, emphasizing structural features, physicochemical properties, and functional differences:
*Estimated based on chain length and functional group similarity.
Key Research Findings and Functional Differences
Hydrogen Bonding and Solubility: this compound has a TPSA of 49.3 Ų, balancing moderate polarity with lipophilicity (LogP = 6.0). This contrasts with N-Hydroxyoctanamide (LogP ~2.0), which is more water-soluble due to its shorter alkyl chain . Octadecanamide, N,N'-1,2-ethanediylbis[12-hydroxy (CAS 123-26-2) has four H-bond donors/acceptors, enabling robust supramolecular networks, which are advantageous in crystal engineering .
Thermal Stability: The high boiling point of this compound (473.7°C) reflects strong intermolecular forces from its long alkyl chain and H-bonding capacity. Shorter-chain analogs like Butanamide, N-dodecyl-4-hydroxy likely exhibit lower thermal stability .
Lipophilicity and Applications: Compounds like 12-hydroxy-N-octadecyloctadecan-1-amide (LogP ~12.0) are highly lipophilic, making them suitable for lipid-based formulations. In contrast, this compound strikes a balance for surfactant use .
Stereochemical Considerations: The undefined stereocenter in this compound may lead to polymorphic crystal forms, whereas symmetric analogs (e.g., CAS 123-26-2) form more predictable lattices .
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